molecular formula C9H20NO5P B1336261 Diethyl N-(tert-Butoxycarbonyl)phosphoramidate CAS No. 85232-02-6

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate

Cat. No. B1336261
CAS RN: 85232-02-6
M. Wt: 253.23 g/mol
InChI Key: MJJRHRHTDZXUKY-UHFFFAOYSA-N
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Description

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate is a chemical compound that is part of a class of highly reactive reagents used in the synthesis of peptides. These compounds are particularly useful in the phosphorylation of serine-containing peptides, which is a critical step in the production of various peptide-based substances. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis to protect the amino functionality during the synthesis process .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection of amino groups and the formation of intermediates such as diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate. This particular compound is synthesized through a series of reactions starting from diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by epoxidation, azidation, and finally the introduction of the tert-butoxycarbonyl protecting group . The synthesis of these compounds is crucial for their application in solid-phase peptide synthesis, where they act as handles or linkers that facilitate the assembly of peptide chains .

Molecular Structure Analysis

The molecular structure of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate and related compounds is characterized by the presence of the tert-butoxycarbonyl group attached to an amino group, which is a key feature for its reactivity and selectivity in peptide synthesis. The stereochemistry of these compounds is also important, as it can influence the outcome of the synthesis and the properties of the final peptide product .

Chemical Reactions Analysis

These compounds are involved in a variety of chemical reactions, particularly in the context of peptide synthesis. For example, the tert-butoxycarbonyl group can be removed under acidic conditions, which is a common deprotection step in peptide synthesis. The reactivity of the phosphoramidate group allows for the efficient phosphorylation of serine residues in peptides, which is a reaction of significant interest in the synthesis of phosphorylated peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate are influenced by its functional groups. The tert-butoxycarbonyl group imparts a certain level of stability to the compound, making it resistant to certain conditions such as acidolysis. This stability is crucial during the synthesis process, as it allows for the selective deprotection and coupling of amino acids without affecting the integrity of the peptide chain. The compound's solubility in common organic solvents like N,N-dimethylformamide and chloroform is also an important property that facilitates its use in peptide synthesis .

Scientific Research Applications

Conversion of Alcohols into Amines

Diethyl N-(t-butoxycarbonyl)phosphoramidate is utilized in transforming alcohols into amines. This process involves reactions with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP), leading to the formation of diethyl N-alkyl-N-(t-butoxycarbonyl) phosphoramidates. This approach offers stereoselective N-alkylation with complete inversion of the alkyl group's configuration (Klepacz & Zwierzak, 2001).

Synthesis of Nitrogen Heterocycles

This compound plays a crucial role in the copper-catalyzed synthesis of medium- and large-sized nitrogen heterocycles. The introduction of tert-butoxycarbonyl at N-termini enhances intramolecular cyclization under copper catalysis. This method is suitable for preparing various nitrogen heterocycles, contributing significantly to organic and medicinal chemistry (Yang et al., 2005).

Flame Retardant Properties

In the field of material science, particularly regarding flame retardants for cellulose, diethyl N-(tert-Butoxycarbonyl)phosphoramidate demonstrates significant utility. Phosphoramidates, including this compound, are explored for their flame retardant (FR) properties on cotton cellulose. They exhibit superior FR properties compared to triethyl phosphate (TEP), indicating their potential in enhancing fire safety in various applications (Gaan et al., 2009).

Organic Synthesis Applications

It's also utilized in various organic synthesis processes. For example, its reaction with tricarbonyl(vinylketene)iron(0) complexes to produce tricarbonyl(vinylketenimine)iron(0) complexes, highlighting its versatility in synthetic chemistry (Benyunes et al., 1995).

Anticancer Activity

Research into the anticancer activity of various phosphoramidates, including diethyl N-(tert-Butoxycarbonyl)phosphoramidate derivatives, shows promising results. These compounds have been evaluated for their cytotoxic activity against different human cancer cell lines, indicating their potential as therapeutic agents (Lewandowska et al., 2016).

Safety And Hazards

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

tert-butyl N-diethoxyphosphorylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO5P/c1-6-13-16(12,14-7-2)10-8(11)15-9(3,4)5/h6-7H2,1-5H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJRHRHTDZXUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431616
Record name tert-Butyl (diethoxyphosphoryl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate

CAS RN

85232-02-6
Record name tert-Butyl (diethoxyphosphoryl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A ZWIERZAK, S PILICHOWSKA - Chemischer …, 1983 - Wiley Online Library
Number of citations: 0

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